molecular formula C16H14BrN3O2S B15227799 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B15227799
M. Wt: 392.3 g/mol
InChI Key: OWEYUKQOYPWPGO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Bromination: The introduction of the bromophenyl group can be achieved through an electrophilic aromatic substitution reaction. This involves the reaction of the pyrazole with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Tosylation: The tosyl group is introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the tosyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-tosylated pyrazoles.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding interactions with hydrophobic pockets in proteins, while the tosyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine
  • 4-(4-Bromophenyl)-1-mesyl-1H-pyrazol-5-amine
  • 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine

Uniqueness

4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the combination of the bromophenyl and tosyl groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tosyl group enhances the compound’s stability and solubility.

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine

InChI

InChI=1S/C16H14BrN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3

InChI Key

OWEYUKQOYPWPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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